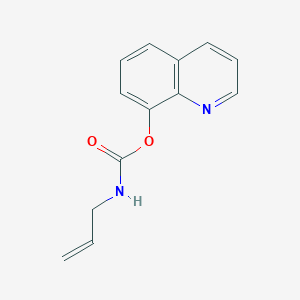
Quinolin-8-yl allylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Carbamato de alilo de quinolin-8-ilo es un compuesto orgánico que pertenece a la clase de derivados de la quinolina. La quinolina es un compuesto orgánico aromático heterocíclico con una estructura que incluye un anillo de benceno fusionado a un anillo de piridina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Carbamato de alilo de quinolin-8-ilo generalmente involucra la reacción del quinolin-8-ol con cloroformato de alilo. La reacción se lleva a cabo en presencia de una base, como la trietilamina, para neutralizar el ácido clorhídrico formado durante la reacción. El esquema general de la reacción es el siguiente:
Materiales de partida: Quinolin-8-ol y cloroformato de alilo.
Condiciones de reacción: La reacción se lleva a cabo en un disolvente inerte, como el diclorometano, a temperatura ambiente.
Procedimiento: El quinolin-8-ol se disuelve en el disolvente, y el cloroformato de alilo se agrega gota a gota con agitación. Luego se agrega trietilamina a la mezcla de reacción para neutralizar el ácido clorhídrico formado.
Aislamiento del producto: La mezcla de reacción se lava con agua, se seca sobre sulfato de sodio anhidro y el disolvente se evapora para obtener Carbamato de alilo de quinolin-8-ilo como un producto sólido.
Métodos de producción industrial
La producción industrial del Carbamato de alilo de quinolin-8-ilo sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de recipientes de reacción más grandes, la adición automatizada de reactivos y el monitoreo continuo de los parámetros de reacción para asegurar un alto rendimiento y pureza del producto. Los pasos de aislamiento y purificación pueden incluir recristalización o técnicas cromatográficas para lograr la calidad deseada.
Análisis De Reacciones Químicas
Tipos de reacciones
El Carbamato de alilo de quinolin-8-ilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar óxido de Carbamato de alilo de quinolin-8-ilo.
Reducción: Las reacciones de reducción pueden convertir el compuesto en su derivado de amina correspondiente.
Sustitución: El Carbamato de alilo de quinolin-8-ilo puede sufrir reacciones de sustitución nucleofílica, donde el grupo alilo es reemplazado por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Los nucleófilos como las aminas, los tioles o los haluros se pueden utilizar en reacciones de sustitución.
Principales productos formados
Oxidación: Óxido de Carbamato de alilo de quinolin-8-ilo.
Reducción: Alil-8-aminoquinolina.
Sustitución: Varios carbamatos de quinolin-8-ilo sustituidos, dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El Carbamato de alilo de quinolin-8-ilo tiene varias aplicaciones de investigación científica:
Química medicinal: Se utiliza como bloque de construcción en la síntesis de compuestos farmacéuticos con posibles efectos terapéuticos.
Síntesis orgánica: El compuesto sirve como intermedio en la síntesis de moléculas orgánicas más complejas.
Ciencia de los materiales: El Carbamato de alilo de quinolin-8-ilo se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como fluorescencia o conductividad.
Estudios biológicos: Se estudia el compuesto por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Mecanismo De Acción
El mecanismo de acción del Carbamato de alilo de quinolin-8-ilo implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la proliferación celular, lo que lleva a efectos anticancerígenos. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y la estructura del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Formiato de quinolin-8-ilo: Similar en estructura, pero con un grupo formiato en lugar de un grupo carbamato de alilo.
Acetato de quinolin-8-ilo: Contiene un grupo acetato en lugar de un grupo carbamato de alilo.
Carbamato de metilo de quinolin-8-ilo: Presenta un grupo carbamato de metilo en lugar de un grupo carbamato de alilo.
Singularidad
El Carbamato de alilo de quinolin-8-ilo es único debido a su grupo carbamato de alilo específico, que imparte propiedades químicas y biológicas distintas. La presencia del grupo alilo puede influir en la reactividad del compuesto y su interacción con los objetivos biológicos, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Número CAS |
59741-15-0 |
|---|---|
Fórmula molecular |
C13H12N2O2 |
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
quinolin-8-yl N-prop-2-enylcarbamate |
InChI |
InChI=1S/C13H12N2O2/c1-2-8-15-13(16)17-11-7-3-5-10-6-4-9-14-12(10)11/h2-7,9H,1,8H2,(H,15,16) |
Clave InChI |
MEZYFDNWDDLADU-UHFFFAOYSA-N |
SMILES canónico |
C=CCNC(=O)OC1=CC=CC2=C1N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Isopropoxy-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11881436.png)




![2-Phenyl-pyrazolo[1,5-A]pyrimidine-5,7-diol](/img/structure/B11881474.png)








